2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-phenyl-5-propylpyrimidin-4(3H)-one
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Overview
Description
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-phenyl-5-propylpyrimidin-4(3H)-one is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-phenyl-5-propylpyrimidin-4(3H)-one typically involves multiple steps:
-
Formation of the Quinazoline Core
- Starting with 2-amino-4-methyl-6-methoxyquinazoline, the compound is synthesized through a nucleophilic substitution reaction.
- Reaction conditions: Reflux in ethanol with a suitable base such as sodium ethoxide.
-
Formation of the Pyrimidine Ring
- The quinazoline derivative is then reacted with 2-chloro-6-phenyl-5-propylpyrimidin-4-one.
- Reaction conditions: Heating in the presence of a palladium catalyst and a phosphine ligand under an inert atmosphere.
-
Final Coupling Reaction
- The intermediate product is subjected to a coupling reaction with an appropriate amine.
- Reaction conditions: Conducted in a polar aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:
- Use of continuous flow reactors to maintain consistent reaction conditions.
- Implementation of high-throughput screening for catalyst and solvent selection.
- Scale-up processes to ensure cost-effectiveness and sustainability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
- The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
- Common reagents: Potassium permanganate, chromium trioxide.
- Major products: Corresponding aldehydes or carboxylic acids.
-
Reduction
- Reduction of the quinazoline ring can be achieved using hydrogenation.
- Common reagents: Hydrogen gas with a palladium on carbon catalyst.
- Major products: Reduced quinazoline derivatives.
-
Substitution
- The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.
- Common reagents: Sodium hydride, alkyl halides.
- Major products: Substituted pyrimidine derivatives.
Scientific Research Applications
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-phenyl-5-propylpyrimidin-4(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential as an anticancer agent, due to its ability to inhibit specific kinases involved in cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability.
Mechanism of Action
The mechanism of action of 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-phenyl-5-propylpyrimidin-4(3H)-one involves:
Molecular Targets: The compound targets specific kinases, inhibiting their activity.
Pathways Involved: It interferes with signaling pathways that regulate cell growth and survival, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4(3H)-one
- 2-[(6-methoxyquinazolin-2-yl)amino]-6-phenyl-5-propylpyrimidin-4(3H)-one
Uniqueness
- The presence of the methoxy and propyl groups in 2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-6-phenyl-5-propylpyrimidin-4(3H)-one enhances its lipophilicity and bioavailability compared to similar compounds.
- Its unique structure allows for selective inhibition of specific kinases, making it a promising candidate for targeted cancer therapy.
Properties
Molecular Formula |
C23H23N5O2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
2-[(6-methoxy-4-methylquinazolin-2-yl)amino]-4-phenyl-5-propyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H23N5O2/c1-4-8-17-20(15-9-6-5-7-10-15)26-23(27-21(17)29)28-22-24-14(2)18-13-16(30-3)11-12-19(18)25-22/h5-7,9-13H,4,8H2,1-3H3,(H2,24,25,26,27,28,29) |
InChI Key |
TYZBTOQZXHAXEY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(NC1=O)NC2=NC(=C3C=C(C=CC3=N2)OC)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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